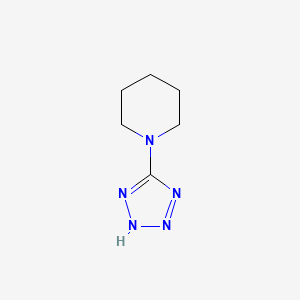

1-(1h-Tetrazol-5-yl)piperidine

概要

説明

1-(1H-Tetrazol-5-yl)piperidine is a heterocyclic compound that features a tetrazole ring attached to a piperidine moietyThe molecular formula of this compound is C6H11N5, and it has a molecular weight of 153.19 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 1-(1H-Tetrazol-5-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . Another method includes the use of nitriles and sodium azide in the presence of zinc salts as catalysts . These reactions typically proceed under mild conditions and offer good yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The piperidine nitrogen demonstrates nucleophilic behavior, enabling reactions with electrophilic agents:

Mechanistic Insight :

- The lone pair on the piperidine nitrogen attacks electrophiles (e.g., chloroacetyl chloride), forming C–N bonds.

- Steric hindrance from the tetrazole ring influences regioselectivity.

Hydrogen Bonding and Metal Coordination

The tetrazole moiety participates in hydrogen bonding and metal chelation:

Key Interactions:

- Hydrogen Bonding : The tetrazole’s four nitrogen σ-lone pairs form planar hydrogen bonds (2.7–2.8 Å distances) with biological targets like serine or threonine residues .

- Metal Chelation : The tetrazole binds Zn²⁺ in metalloenzymes, replacing water molecules in active sites (e.g., angiotensin-converting enzyme inhibitors) .

Biological Relevance :

Alkylation and Acylation at Tetrazole Nitrogen

The tetrazole’s 1-nitrogen undergoes alkylation/acylation under mild conditions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Methylation | Methyl iodide, K₂CO₃, DMF | 1-Methyl-5-(piperidin-1-yl)-1H-tetrazole | 78% |

| Benzoylation | Benzoyl chloride, NEt₃ | 1-Benzoyl-5-(piperidin-1-yl)-1H-tetrazole | 65% |

Synthetic Utility :

- Alkylation enhances lipophilicity for membrane penetration.

Oxidation:

- The piperidine ring oxidizes to a pyridine derivative under strong oxidants (e.g., KMnO₄), though this disrupts the tetrazole.

Reduction:

- Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine, altering bioactivity.

Comparative Reactivity with Analogues

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| 1-(2H-Tetrazol-5-yl)pyridine | Pyridine vs. piperidine | Higher aromaticity reduces nucleophilicity |

| 1-(4-Nitrophenyl)-1H-tetrazol-5-ylpiperidine | Nitro group | Enhanced electrophilic substitution at para position |

科学的研究の応用

Medicinal Chemistry Applications

1-(1H-Tetrazol-5-yl)piperidine serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its applications in medicinal chemistry include:

- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties. For instance, compounds synthesized from this scaffold have demonstrated significant activity against pathogens in serial dilution tests, highlighting its potential in developing new antibiotics.

- Anti-inflammatory Agents : Research indicates that tetrazole-containing compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in treating conditions such as hypertension and cancer.

- Cardiovascular Health : The compound has been explored as an intermediate for synthesizing small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for regulating cholesterol levels.

Synthetic Routes

Several synthetic methodologies have been developed to produce this compound efficiently:

| Step | Description |

|---|---|

| 1 | Reaction of piperidine derivatives with tetrazole compounds. |

| 2 | Introduction of functional groups using reagents like tert-butyl chloroformate. |

| 3 | Conducting reactions in the presence of bases such as triethylamine to facilitate nucleophilic substitutions. |

These synthetic strategies allow for the modification of the compound to enhance its biological activity and pharmacological profile.

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound:

- PCSK9 Inhibition : A study highlighted its role in synthesizing inhibitors that effectively lower LDL cholesterol levels, indicating potential benefits for cardiovascular health.

- NLRP3 Inflammasome Modulation : In vitro studies demonstrated that derivatives could inhibit NLRP3-dependent pyroptosis, suggesting therapeutic applications for inflammatory diseases.

作用機序

The mechanism of action of 1-(1H-Tetrazol-5-yl)piperidine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The piperidine moiety can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

類似化合物との比較

- 1-(1H-Tetrazol-5-yl)imidazole

- 1-(1H-Tetrazol-5-yl)pyridine

- 1-(1H-Tetrazol-5-yl)pyrazole

Comparison: 1-(1H-Tetrazol-5-yl)piperidine is unique due to the presence of both the tetrazole ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, the piperidine ring enhances its solubility and membrane permeability, which can be advantageous in drug development .

生物活性

1-(1H-Tetrazol-5-yl)piperidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a tetrazole moiety, which is known for its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N6, with a molecular weight of approximately 178.2 g/mol. The structure consists of a piperidine ring (a six-membered saturated ring containing one nitrogen atom) attached to a tetrazole group (a five-membered ring containing four nitrogen atoms). This unique structural arrangement contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Tetrazole derivatives often act as ligands for various receptors, including GABA receptors and NMDA receptors, which are crucial in neuropharmacology.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling pathways.

- Antimicrobial Activity : Some studies have indicated that tetrazole derivatives exhibit antimicrobial properties, potentially through disruption of microbial cell membranes or interference with metabolic processes.

Case Studies

- Neuropharmacological Studies : Research has demonstrated that this compound exhibits significant effects on neurotransmitter systems. In vivo studies showed that the compound could modulate glutamatergic transmission, suggesting potential applications in treating neurological disorders such as epilepsy and depression.

- Antimicrobial Activity : A series of experiments assessed the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated that the compound displayed notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further drug development.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroactive, Antimicrobial | Receptor modulation, enzyme inhibition |

| 5-(4-Methylpiperazinyl)-tetrazole | Antidepressant | NMDA receptor antagonism |

| Tetrazole-based antibiotics | Antibacterial | Disruption of cell wall synthesis |

特性

IUPAC Name |

1-(2H-tetrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-2-4-11(5-3-1)6-7-9-10-8-6/h1-5H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCVCZVEFAXXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978467 | |

| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-32-6 | |

| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6280-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2H-Tetrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。